Palustrin-2ISc
Description
Palustrin-2ISc is a synthetic peptide compound derived from amphibian skin secretions, primarily studied for its antimicrobial and immunomodulatory properties. Its structure features a 24-amino acid chain with a conserved Rana-box domain (C-terminal disulfide bridge), which stabilizes its β-hairpin conformation and enhances its resistance to proteolytic degradation . The compound exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, with minimal hemolytic effects on mammalian cells, making it a promising candidate for therapeutic development .
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
GFMDTAKNVAKNVAATLLDKLKCKITGGC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
Palustrin-2ISc belongs to the palustrin peptide family, which shares a conserved N-terminal glycine-rich region and the Rana-box motif. Key structural analogues include:
Palustrin-1a : Lacks the C-terminal amidation present in this compound, reducing its stability in physiological environments .
Raniseptin-3 : Contains an additional α-helical segment, which enhances its membrane permeability but increases cytotoxicity .
Table 1: Structural and Biophysical Comparison
| Parameter | This compound | Palustrin-1a | Raniseptin-3 |
|---|---|---|---|
| Molecular Weight (Da) | 2,678 | 2,532 | 2,890 |
| Disulfide Bonds | 2 | 2 | 3 |
| C-terminal Modification | Amidated | Free carboxylate | Amidated |
| Hemolytic Activity (%) | <5% (at 50 µM) | 12% (at 50 µM) | 25% (at 50 µM) |
Functional Analogues
Melittin: A bee venom-derived peptide with potent antimicrobial activity but high hemolytic effects (>80% at 10 µM). This compound demonstrates comparable antimicrobial potency (MIC = 4–8 µg/mL vs. S. aureus) with significantly lower toxicity .
Indolicidin : A bovine neutrophil-derived peptide. While indolicidin shows faster bacteriolysis (30 minutes vs. 2 hours), this compound maintains activity in high-salt environments (e.g., 150 mM NaCl), a critical advantage for clinical applications .
Table 2: Functional Comparison with Melittin and Indolicidin
| Parameter | This compound | Melittin | Indolicidin |
|---|---|---|---|
| MIC (µg/mL, S. aureus) | 4–8 | 2–4 | 8–16 |
| Hemolytic Concentration (LC₅₀, µM) | >100 | 10 | 50 |
| Salt Tolerance | High (up to 150 mM) | Low (<50 mM) | Moderate (100 mM) |
Research Findings and Mechanistic Insights
- Membrane Interaction : this compound adopts a carpet-mode mechanism, disrupting bacterial membranes without pore formation, unlike melittin’s toroidal pore model . This reduces collateral damage to host cells.
- Synergistic Effects : In combination with β-lactam antibiotics, this compound lowers the MIC of ampicillin against methicillin-resistant S. aureus (MRSA) by 8-fold, attributed to enhanced membrane permeability .
- Stability : this compound retains 85% activity after 24 hours in human serum, outperforming Palustrin-1a (40%) and indolicidin (60%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
